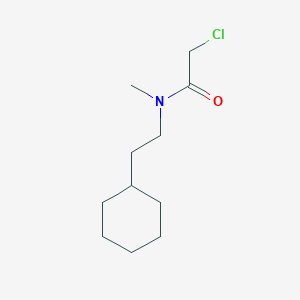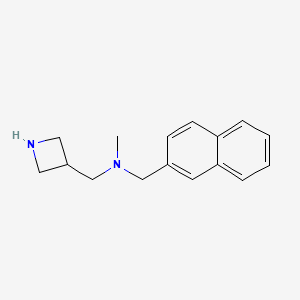![molecular formula C14H18N2O2 B6646258 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B6646258.png)
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of protein tyrosine kinase (PTK) and has been found to exhibit anticancer activity.
Wirkmechanismus
The mechanism of action of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide involves the inhibition of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has been found to be a potent inhibitor of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide are related to its inhibition of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide in lab experiments include its potent inhibitory activity against protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) and its potential applications in cancer research. However, the limitations of using this compound include its toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For the research on 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide include the development of more potent and selective inhibitors of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. The compound can also be studied for its potential applications in the treatment of other diseases such as inflammation and autoimmune disorders. Additionally, the compound can be further studied for its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide involves the reaction of N-methylacetamide with 4-methoxy-3,5-dimethylbenzyl chloride in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with cyanogen bromide to obtain the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anticancer activity by inhibiting the activity of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide). 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-7-12(8-11(2)14(10)18-4)9-16(3)13(17)5-6-15/h7-8H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYKKDDFPYCZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CN(C)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(3,4-difluorophenyl)ethyl]acetamide](/img/structure/B6646183.png)
![2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B6646191.png)

![2-chloro-N-[2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6646196.png)
![2-chloro-N-[2-(4-ethylphenyl)-2-methylpropyl]acetamide](/img/structure/B6646200.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646206.png)
![2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646207.png)
![N-[2-(3-bromophenyl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B6646215.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646229.png)
![1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646235.png)
![1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6646240.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-N-methylmorpholine-3-carboxamide](/img/structure/B6646250.png)

![1-(azetidin-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]-N-methylmethanamine](/img/structure/B6646267.png)